molecular formula C11H23BrO B7976946 1-Bromo-9-ethoxynonane

1-Bromo-9-ethoxynonane

Cat. No.: B7976946
M. Wt: 251.20 g/mol
InChI Key: PJCZDYKOSLNTLF-UHFFFAOYSA-N
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Description

1-Bromo-9-ethoxynonane (C₁₁H₂₃BrO) is a brominated alkoxy compound characterized by a nine-carbon alkyl chain with an ethoxy (-OCH₂CH₃) group at the ninth position and a bromine atom at the first carbon. This structure confers unique reactivity, particularly in nucleophilic substitution reactions (Sₙ2), where the bromine atom acts as a leaving group. Such compounds are often employed in organic synthesis as alkylating agents or intermediates for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-bromo-9-ethoxynonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrO/c1-2-13-11-9-7-5-3-4-6-8-10-12/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCZDYKOSLNTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-9-ethoxynonane can be synthesized through a multi-step process involving the bromination of nonane followed by the introduction of an ethoxy group. One common method involves the reaction of nonane with bromine in the presence of a radical initiator to form 1-bromononane. This intermediate is then reacted with sodium ethoxide to introduce the ethoxy group, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-9-ethoxynonane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Corresponding substituted nonanes.

    Elimination Reactions: Alkenes such as 9-ethoxynon-1-ene.

    Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-Bromo-9-ethoxynonane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-9-ethoxynonane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination reactions. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-Bromo-9-ethoxynonane belongs to a broader class of bromo-alkoxy alkanes. Key structural analogs include:

Compound Molecular Formula Functional Groups Key Features
1-Bromo-2-ethoxyethane C₄H₉BrO Bromide, ethoxy Short chain (4 carbons), high volatility
1-Bromoacetone C₃H₅BrO Bromide, ketone Polar carbonyl group enhances reactivity
1-Bromo-4-((2-ethylhexyl)oxy)benzene C₁₄H₂₁BrO Bromide, alkoxy, aromatic ring Aromatic substitution, bulkier alkoxy group
  • Chain Length and Reactivity: Longer chains (e.g., 9 carbons in this compound) reduce volatility compared to shorter analogs like 1-bromo-2-ethoxyethane (boiling point ~150–160°C estimated vs. ~120–130°C for the latter) . The extended alkyl chain also increases hydrophobicity, affecting solubility in polar solvents.
  • Functional Group Influence: Unlike 1-bromoacetone, which contains a ketone, this compound’s ethoxy group directs reactivity toward ether cleavage or alkylation rather than carbonyl-based reactions .

Physicochemical Properties

Property This compound (Estimated) 1-Bromo-2-ethoxyethane 1-Bromoacetone
Molecular Weight (g/mol) 251.2 153.02 136.98
Boiling Point (°C) 150–160 120–130 136–138
Solubility in Water Low Moderate Moderate
Reactivity Sₙ2 alkylation Sₙ2 alkylation Nucleophilic substitution, ketone reactions

Biological Activity

1-Bromo-9-ethoxynonane, with the chemical formula C11H23BrO\text{C}_{11}\text{H}_{23}\text{BrO}, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its unique molecular structure, which includes a bromine atom and an ethoxy group. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC11H23BrO
Molecular Weight251.21 g/mol
IUPAC NameThis compound
Boiling Point220 °C
Melting Point-20 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their functions. Additionally, the ethoxy group may enhance solubility and bioavailability, facilitating interaction with cellular membranes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have indicated potential cytotoxic effects.

Research Findings and Case Studies

Recent studies have focused on the biological implications of this compound. Below are notable findings:

  • Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several brominated compounds, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
  • Anticancer Activity :
    • Research conducted at a university laboratory assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values in the micromolar range, suggesting it may induce apoptosis in these cells .
  • Mechanistic Studies :
    • An investigation into the mechanism of action revealed that this compound disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

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